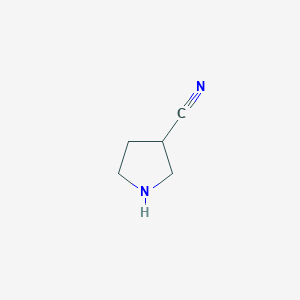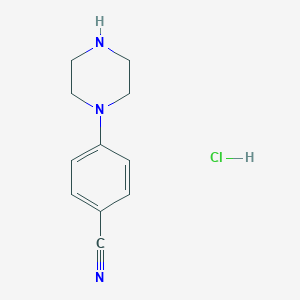
4-(Piperazin-1-yl)benzonitrile hydrochloride
Übersicht
Beschreibung
4-(Piperazin-1-yl)benzonitrile hydrochloride is a chemical compound with the molecular formula C11H14ClN3 . It is an important organic intermediate that can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, the synthesis of 1,4-bis {4- [1- (4-trifluoromethylbenzyl)guandin-1-yl]but-1-yl}piperazine tetrahydrochloride involved a six-step process including bis-N-alkylation of piperazine with 4-bromobutyronitrile, reduction with LiAlH4, bis-N-acylation with 4- (trifluoromethyl)benzoyl chloride, another reduction with LiAlH4, guanylation with 1,3-bis (tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, and finally acid deprotection .Molecular Structure Analysis
The molecular structure of 4-(Piperazin-1-yl)benzonitrile hydrochloride can be analyzed based on its molecular formula C11H14ClN3 . The compound contains a piperazine ring, which is a heterocyclic amine, attached to a benzonitrile group. The presence of the nitrile group (-C≡N) and the piperazine ring in the structure could potentially influence its chemical properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Piperazin-1-yl)benzonitrile hydrochloride can be inferred from its molecular structure and formula. It has a molecular weight of 223.70 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors. It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 223.0876252 g/mol .Wissenschaftliche Forschungsanwendungen
Antiviral Activity Against Hepatitis C Virus (HCV) :
- A derivative of 4-(Piperazin-1-yl)benzonitrile was identified as a modest HCV inhibitor, leading to the development of new compounds with increased antiviral activity against HCV. These compounds could block HCV replication by acting on the HCV entry stage, with potential for single or combinational therapeutic use (Jiang et al., 2020).
Antibacterial Activity :
- Terazosin hydrochloride, derived from a compound similar to 4-(Piperazin-1-yl)benzonitrile, showed antibacterial activity against various bacteria, including E. coli and Staphylococcus aureus. The study focused on synthesizing and characterizing derivatives with potent antibacterial properties (Kumar et al., 2021).
Luminescent Properties and Photo-Induced Electron Transfer :
- Piperazine substituted naphthalimide compounds, including a derivative with a structure related to 4-(Piperazin-1-yl)benzonitrile, were synthesized and studied for their fluorescence and photo-induced electron transfer properties. These properties are relevant for applications in molecular probes and sensors (Gan et al., 2003).
Antiviral and Antimicrobial Activities :
- New urea and thiourea derivatives of piperazine doped with Febuxostat, including those related to 4-(Piperazin-1-yl)benzonitrile, were synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. Some compounds showed promising antiviral and antimicrobial activities (Reddy et al., 2013).
Zukünftige Richtungen
The future directions for the study and application of 4-(Piperazin-1-yl)benzonitrile hydrochloride could include further exploration of its potential uses in various fields such as pharmaceuticals, agrochemicals, and dyestuffs. More research could also be conducted to fully understand its chemical properties, reactivity, and safety profile. Additionally, its potential biological activities and mechanisms of action could be further investigated .
Eigenschaften
IUPAC Name |
4-piperazin-1-ylbenzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZWHLFETLOKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperazin-1-yl)benzonitrile hydrochloride | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)
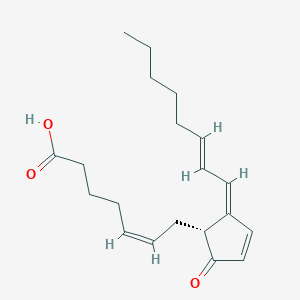
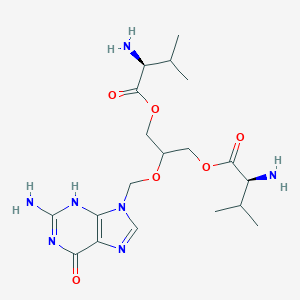
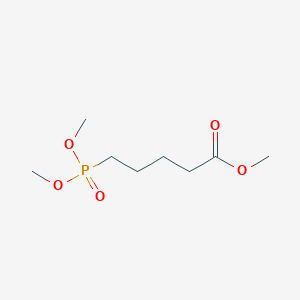
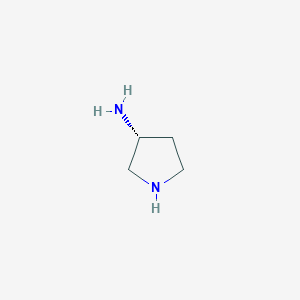
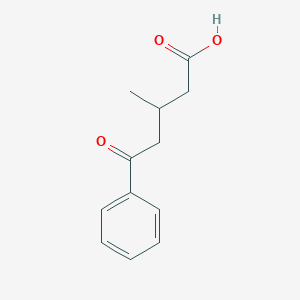
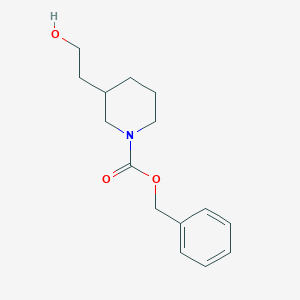
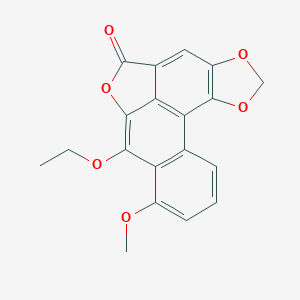

![2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B51244.png)
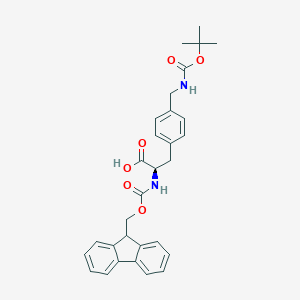
![5-[[(2S)-4-methyl-1-oxo-1-[[(2S)-2-[[2-oxo-4-(trifluoromethyl)-1H-quinolin-7-yl]amino]-3-phenylpropanoyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B51246.png)
